
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Métodos De Preparación
The synthesis of 1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of new carbon-sulfur bonds.
Hydrolysis: The dithiane ring can be hydrolyzed under acidic or basic conditions to regenerate the original carbonyl compound
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in multi-step organic syntheses.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability to reactive intermediates, allowing for selective transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects .
Comparación Con Compuestos Similares
1-(1,3-Dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one can be compared with other similar compounds, such as:
1,3-Dithian-2-yltrimethylsilane: Another dithiane derivative used as a protecting group in organic synthesis.
1,3-Dithiolane derivatives: Compounds with similar sulfur-containing rings but different reactivity and applications.
Thioacetals and thioketals: Compounds that also serve as protecting groups for carbonyl compounds but with different stability and reactivity profiles
These comparisons highlight the unique properties of this compound, such as its stability and versatility in chemical reactions.
Propiedades
Número CAS |
923038-92-0 |
|---|---|
Fórmula molecular |
C15H18OS2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)-3-methyl-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C15H18OS2/c1-12(10-13-6-3-2-4-7-13)14(16)11-15-17-8-5-9-18-15/h2-4,6-7,10,15H,5,8-9,11H2,1H3 |
Clave InChI |
JHSHHUSLJNSQIP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C(=O)CC2SCCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


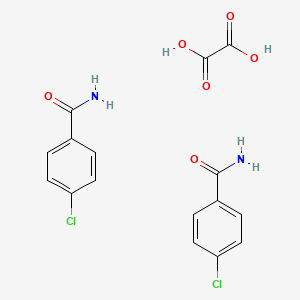
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
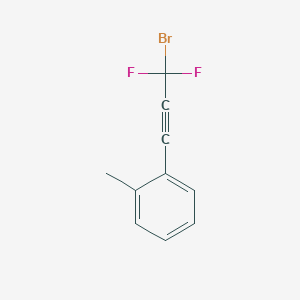
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

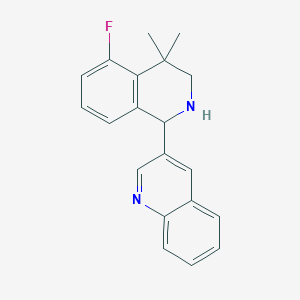
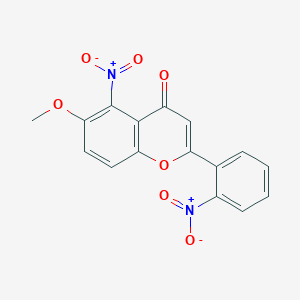
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
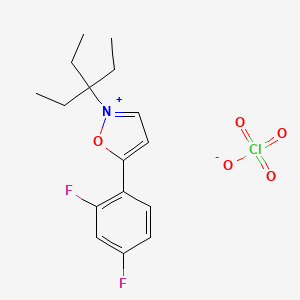
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)

![[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14178255.png)
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
